(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
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Overview
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with a fluorine atom and a methyl group, and a benzamide moiety with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.
Fluorination and Methylation:
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
- (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Uniqueness
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro and bromo analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-14-5-4-11(18)8-15(14)24-17(20)19-16(21)10-6-12(22-2)9-13(7-10)23-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFCMVKBUPHQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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